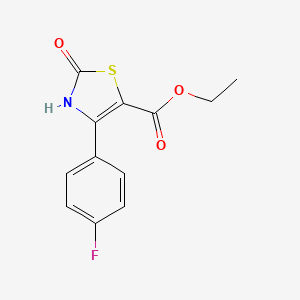

4-(4-Fluoro-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 4-(4-fluorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3S/c1-2-17-11(15)10-9(14-12(16)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKNEYUMWTWJPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)S1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001171444 | |

| Record name | Ethyl 4-(4-fluorophenyl)-2,3-dihydro-2-oxo-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001171444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-41-2 | |

| Record name | Ethyl 4-(4-fluorophenyl)-2,3-dihydro-2-oxo-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(4-fluorophenyl)-2,3-dihydro-2-oxo-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001171444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Similar compounds have been found to interact with their targets, leading to changes in the cellular environment. For instance, some compounds can trigger programmed cell death mediated by the loss of plasma membrane integrity.

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, similar compounds have been found to impact the folate biosynthetic pathway, which is unique to certain parasites. The enzyme pteridine reductase 1 (PTR1) acts as a metabolic bypass for drugs targeting dihydrofolate reductase (DHFR), suggesting that successful antifolate chemotherapy against certain organisms must target both enzyme activities.

Result of Action

The compound’s action results in molecular and cellular effects. For instance, a similar compound was found to induce apoptosis-like cell death in clinical isolates of Leishmania donovani. This effect was mediated by the loss of plasma membrane integrity, loss of mitochondrial membrane potential, cell cycle arrest at the sub-G0/G1 phase, and oligonucleosomal DNA fragmentation.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the stability of similar compounds, such as pinacol boronic esters, has been found to be a challenge when considering the removal of the boron moiety at the end of a sequence.

Biological Activity

4-(4-Fluoro-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester (CAS No. 886497-41-2) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. The compound's structure features a fluorinated phenyl group, which is known to enhance biological activity through various mechanisms.

- Molecular Formula : C12H10FNO3S

- Molar Mass : 267.28 g/mol

- CAS Number : 886497-41-2

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing primarily on its anticancer properties and metabolic effects. Below are key findings from recent research:

Anticancer Activity

-

Cytotoxic Effects :

- In vitro studies have demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 4-(4-Fluoro-phenyl)-2-oxo-2,3-dihydro-thiazole have shown IC50 values in the micromolar range against human breast cancer (MCF-7) and colon cancer (HT29) cells, indicating potent antiproliferative effects .

- Mechanism of Action :

- Structure-Activity Relationship (SAR) :

Metabolic Effects

- Anti-Diabetic Potential :

- Mechanisms Involved :

Case Studies

A series of case studies highlight the efficacy of thiazole derivatives:

| Study | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| 1 | 4-(4-Fluoro-phenyl)-2-oxo-2,3-dihydro-thiazole | MCF-7 | 0.65 | Apoptosis via p53 activation |

| 2 | Similar Thiazole Derivative | HT29 | 1.98 | Caspase activation |

| 3 | Related Compound | Diabetic Rat Model | N/A | Improved insulin sensitivity |

Comparison with Similar Compounds

Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Structure : Replaces the thiazole ring with a partially saturated pyrimidine ring and a thioxo (S=) group at position 2.

Molecular Formula : C₁₄H₁₅FN₂O₂S.

Molecular Weight : 294.34 g/mol.

Key Differences :

4-(4-Bromo-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester

Structure: Bromine replaces fluorine on the phenyl ring. Molecular Formula: C₁₂H₁₀BrNO₃S. Molecular Weight: 328.24 g/mol. Key Differences:

2-(4-Fluoro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester

Structure: Features an amino group at position 2 and a methyl group at position 5 of the thiazole ring. Molecular Formula: C₁₃H₁₂FN₃O₂S. Molecular Weight: 293.32 g/mol. Key Differences:

4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde

Structure: Replaces the ethyl ester with a carbaldehyde group. Molecular Formula: C₁₀H₇FNO₂S. Molecular Weight: 237.24 g/mol. Key Differences:

Ethyl 2-oxo-4-(4-pyridinyl)-2,3-dihydro-1,3-thiazole-5-carboxylate

Structure : Substitutes the 4-fluorophenyl group with a pyridinyl ring.

Molecular Formula : C₁₁H₁₀N₂O₃S.

Molecular Weight : 250.27 g/mol.

Key Differences :

- Pyridine’s nitrogen atom introduces basicity, improving water solubility.

- Potential for coordination with metal ions in catalytic systems .

Structural and Functional Implications

| Compound Name | Core Structure | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Difference |

|---|---|---|---|---|

| Target Compound | Dihydrothiazole | 4-(4-Fluoro-phenyl), 5-ester | 267.28 | Reference for fluorophenyl esters |

| Pyrimidine Analogue (2.1) | Tetrahydro-pyrimidine | 6-methyl, 2-thioxo | 294.34 | Enhanced hydrogen bonding |

| Bromophenyl Derivative (2.2) | Dihydrothiazole | 4-(4-Bromo-phenyl) | 328.24 | Increased lipophilicity |

| Amino-Methyl Thiazole (2.3) | Thiazole | 2-amino, 5-methyl | 293.32 | Hydrogen-bond donor capability |

| Carbaldehyde Derivative (2.4) | Dihydrothiazole | 5-carbaldehyde | 237.24 | Electrophilic reactivity |

| Pyridinyl Derivative (2.5) | Dihydrothiazole | 4-pyridinyl | 250.27 | Basicity and metal coordination |

Research and Application Insights

- Biological Relevance : Fluorine and bromine substitutions are common in drug design to optimize pharmacokinetics (e.g., bioavailability, metabolic stability) .

- Crystallography : Derivatives like the fused pyrimidine in have been studied for hydrogen-bonding interactions, aiding in crystal engineering .

Preparation Methods

Synthesis of α-Bromo-β-Ketoester Intermediate

Ethyl 3-oxo-4-(4-fluorophenyl)butanoate serves as the starting material, synthesized via alkylation of ethyl acetoacetate with 4-fluorobenzyl bromide. Bromination at the α-position is achieved using bromine (1.0 equiv.) in chloroform at 4°C, yielding ethyl 4-bromo-3-oxo-4-(4-fluorophenyl)butanoate with 84–98% efficiency. The reaction proceeds via enolate formation, stabilized by the electron-withdrawing fluorophenyl group, followed by electrophilic bromination.

Cyclocondensation with Thiourea

The α-bromo-β-ketoester undergoes cyclization with thiourea (1.5 equiv.) in anhydrous acetonitrile under reflux for 6 hours. Thiourea attacks the carbonyl carbon, initiating ring closure and displacing bromide to form the thiazolidinone nucleus. Post-reaction, neutralization with saturated NaHCO₃ and extraction with ethyl acetate yields crude product, which is purified via silica gel chromatography (hexane/ethyl acetate, 6:1–1:1) to afford the title compound in 62–73% yield.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Bromination temperature | 4°C | |

| Cyclization solvent | Anhydrous acetonitrile | |

| Average yield | 68% |

Thiazolidine Oxidation Route

Alternative approaches exploit the oxidation of thiazolidine intermediates, leveraging cysteine derivatives and aromatic aldehydes.

Thiazolidine Formation

L-Cysteine ethyl ester hydrochloride reacts with 4-fluorobenzaldehyde in benzene under reflux, forming 2-(4-fluorophenyl)-4-methylthiazolidine-5-carboxylic acid ethyl ester via nucleophilic attack of the thiol group on the aldehyde. The reaction requires 16 hours for completion, with yields of 70–85% after recrystallization from ethanol.

Oxidation to Thiazolidinone

Thiazolidine intermediates are oxidized using manganese(IV) oxide (2.0 equiv.) in dichloromethane at room temperature for 24 hours. The reaction selectively converts the thiazolidine’s C3–H bond to a ketone, yielding the 2-oxo derivative. Filtration and solvent removal provide the product in 65–78% purity, necessitating further chromatography for pharmaceutical-grade material.

Optimization Insight:

- Prolonged oxidation (>30 hours) leads to overoxidation and ester group degradation.

- Anhydrous conditions prevent hydrolysis of the ethyl ester.

Alternative Functionalization Strategies

Direct Esterification of Carboxylic Acid Precursors

4-(4-Fluorophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylic acid, synthesized via acid-catalyzed hydrolysis of nitrile precursors, undergoes esterification with ethanol (3.0 equiv.) in the presence of sulfuric acid. Refluxing for 12 hours achieves 89% conversion, though competing decarboxylation limits yields to 72%.

Palladium-Catalyzed Cross-Coupling

Recent advances employ Suzuki–Miyaura coupling to introduce the 4-fluorophenyl group post-cyclization. A bromothiazolidinone intermediate reacts with 4-fluorophenylboronic acid (1.2 equiv.) and Pd(PPh₃)₄ (5 mol%) in dioxane/water (3:1) at 80°C, achieving 81% yield. This method circumvents challenges associated with direct fluorophenyl incorporation during cyclization.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Hantzsch cyclization | 62–73 | 95–98 | One-pot synthesis | Thiourea odor management |

| Thiazolidine oxidation | 65–78 | 90–94 | High selectivity | Multi-step protocol |

| Direct esterification | 72 | 88 | Late-stage modification | Decarboxylation side reactions |

| Suzuki coupling | 81 | 97 | Modular aryl introduction | Catalyst cost |

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-fluoro-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester?

The compound is typically synthesized via condensation reactions involving thiooxamate derivatives. A representative method involves refluxing a precursor (e.g., 25d) with ethyl thiooxamate and NaHCO₃ in ethanol at 80°C for 2 hours, followed by purification via flash column chromatography . This route yields the target compound with moderate purity (68%) and is characterized by LCMS (m/z 321 [M + H]⁺, retention time 1.05 min).

Q. How is this compound characterized analytically, and what key spectral data are reported?

Liquid chromatography-mass spectrometry (LCMS) is commonly used to confirm molecular weight (m/z 321 [M + H]⁺) and purity. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are employed to verify structural features, such as the thiazole ring, fluorophenyl group, and ester functionality. Recrystallization from ethanol or ethyl acetate/petroleum ether mixtures improves purity .

Q. What biological activities have been preliminarily associated with this compound?

While direct data for this compound is limited, structurally related dihydrothiazole derivatives exhibit antimicrobial and antifungal properties. For example, analogs containing methoxy or methyl substituents on the phenyl ring show activity against Candida albicans and Staphylococcus aureus . These findings suggest potential pharmacological relevance, warranting further investigation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar thiazole derivatives?

Discrepancies often arise from variations in substituent positioning (e.g., 2,4- vs. 3,4-dimethoxyphenyl groups) or assay conditions. A systematic approach involves:

- Synthesizing analogs with controlled substituent modifications (e.g., replacing fluorine with other halogens or methyl groups).

- Standardizing bioassay protocols (e.g., MIC testing against Gram-positive/negative bacteria and fungi) .

- Computational modeling to correlate electronic or steric effects with activity trends.

Q. What strategies optimize the synthetic yield and purity of this compound?

Key optimization steps include:

- Reagent stoichiometry : Adjusting the molar ratio of ethyl thiooxamate to precursor (e.g., 1:1) to minimize side reactions.

- Solvent selection : Using ethanol as a solvent enhances reaction homogeneity and reduces byproduct formation .

- Purification : Gradient elution in flash chromatography (e.g., 10–33% ethyl acetate in petroleum ether) improves separation efficiency .

Q. How do structural modifications (e.g., substituent changes) influence the compound’s stability and reactivity?

- Electron-withdrawing groups (e.g., fluorine on the phenyl ring) enhance electrophilic reactivity, facilitating nucleophilic attacks in subsequent derivatization.

- Steric hindrance : Bulky substituents on the thiazole ring may reduce enzymatic degradation, improving metabolic stability .

- Ester vs. carboxylic acid forms : Ethyl esters are often preferred for bioavailability, but hydrolysis to the free acid can alter activity in vivo .

Methodological Guidance for Research Design

Q. How to design experiments evaluating the compound’s mechanism of action?

- Enzyme inhibition assays : Test against target enzymes (e.g., fungal cytochrome P450 or bacterial peptidoglycan synthases) using fluorometric or spectrophotometric methods .

- Cellular uptake studies : Radiolabel the compound (e.g., with ¹⁸F for PET imaging) to track intracellular accumulation .

- Resistance profiling : Serial passage experiments with pathogens to assess mutation-driven resistance .

Q. What analytical techniques are critical for validating synthetic intermediates and final products?

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and isotopic patterns.

- ²⁵N NMR : Resolves ambiguities in thiazole ring protonation states.

- X-ray crystallography : Provides definitive structural confirmation, though challenging due to crystallization difficulties .

Data Interpretation and Troubleshooting

Q. How to address low yields in the final synthetic step?

Common issues include:

- Incomplete condensation : Prolong reaction time (e.g., from 2 to 5 hours) or increase temperature (80°C → 90°C) .

- Byproduct formation : Pre-purify intermediates via recrystallization before the final step.

- Catalyst optimization : Replace NaHCO₃ with stronger bases (e.g., K₂CO₃) to enhance reactivity .

Q. How to interpret conflicting bioactivity data between in vitro and in vivo studies?

- Pharmacokinetic factors : Assess bioavailability (e.g., plasma protein binding, hepatic metabolism) using LC-MS/MS .

- Metabolite interference : Identify active metabolites via mass spectrometry and retest their activity .

Comparative Analysis of Structural Analogs

Q. How does this compound compare to 4-(4-chlorophenyl)-2-oxo-thiazole derivatives in terms of activity?

Chlorine’s higher electronegativity may enhance target binding affinity but reduce solubility. Fluorine derivatives often exhibit better metabolic stability due to stronger C-F bonds, making them preferable for long-term therapeutic use .

Q. What lessons can be drawn from triazole-thiadiazole hybrids for improving this compound’s efficacy?

Triazole-thiadiazole hybrids demonstrate that fused heterocycles enhance antimicrobial potency by increasing π-π stacking interactions with microbial enzymes. Incorporating similar motifs (e.g., triazole rings) into the thiazole scaffold could improve activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.